Dexpropranolol - 5051-22-9

Dexpropranolol

Catalog Number: EVT-305361
CAS Number: 5051-22-9
Molecular Formula: C16H21NO2
Molecular Weight: 259.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-(+)-propranolol is a propranolol.
A widely used non-cardioselective beta-adrenergic antagonist. Propranolol has been used for MYOCARDIAL INFARCTION; ARRHYTHMIA; ANGINA PECTORIS; HYPERTENSION; HYPERTHYROIDISM; MIGRAINE; PHEOCHROMOCYTOMA; and ANXIETY but adverse effects instigate replacement by newer drugs.

Propranolol

Compound Description: Propranolol is a non-selective beta-adrenergic receptor blocking agent. It exists as two enantiomers, dexpropranolol and levopropranolol. Only levopropranolol exhibits beta-blocking activity [, , , , , , ]. It is used to treat various conditions, including high blood pressure, angina, and irregular heart rhythms. It is also used to prevent migraines and tremors.

Relevance: Dexpropranolol is the dextro-isomer of propranolol [, , , , , , ] . Unlike dexpropranolol, propranolol exhibits β-adrenergic receptor blocking activity, which is responsible for its beneficial effects in conditions like angina pectoris [].

Practolol

Compound Description: Practolol is a cardio-selective β-adrenergic blocking agent that does not possess local anesthetic activity [].

Cetamolol

Compound Description: Cetamolol is a beta-adrenergic receptor blocker with partial agonist activity and cardioselectivity []. It decreases blood pressure, sympathetic nerve discharge, and impairs transmission at sympathetic ganglia [].

Atenolol

Compound Description: Atenolol is a cardioselective beta-adrenergic receptor blocking agent. It reduces blood pressure and sympathetic nerve discharge and affects transmission at sympathetic ganglia [].

Oxprenolol

Compound Description: Oxprenolol is a beta-adrenergic receptor blocking agent used to treat high blood pressure, angina, and irregular heart rhythms []. It is also being investigated for its potential in treating other conditions, such as anxiety and alcohol withdrawal.

Relevance: Both oxprenolol and dexpropranolol belong to the class of beta-adrenergic receptor blockers [, ].

Diphenylhydantoin (Phenytoin)

Relevance: Diphenylhydantoin was studied alongside dexpropranolol for its effects on the daunomycin-induced arrhythmia in hamsters []. The study aimed to understand the influence of cardio-depressant and beta-adrenergic blocking drugs on this specific type of arrhythmia [].

Quinidine

Relevance: Quinidine was investigated in conjunction with dexpropranolol for its impact on the daunomycin-induced arrhythmia in hamsters []. This research focused on exploring the effects of different antiarrhythmic drugs on this specific arrhythmia [].

Lidocaine

Relevance: Lidocaine was investigated alongside dexpropranolol for its effects on the daunomycin-induced arrhythmia in hamsters []. This study aimed to compare the antiarrhythmic properties of various drugs, including quinidine-like agents such as lidocaine, in the context of this particular arrhythmia [].

Procainamide

Relevance: Procainamide was studied in conjunction with dexpropranolol for its effects on the daunomycin-induced arrhythmia in hamsters []. The research focused on evaluating the influence of various antiarrhythmic drugs, including quinidine-like agents like procainamide, on this specific arrhythmia [].

(–)-INPEA ((–)-Soterenol)

Compound Description: (–)-INPEA, also known as (–)-soterenol, is a β2-adrenergic receptor agonist used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) [].

Relevance: (–)-INPEA was explored alongside dexpropranolol for its impact on the daunomycin-induced arrhythmia in hamsters []. This study aimed to investigate the effects of different cardio-depressant and beta-adrenergic blocking drugs, including β2-adrenergic receptor agonists like (–)-INPEA, on this particular arrhythmia [].

(±)-MJ 1999 (Sotalol)

Compound Description: (±)-MJ 1999, also known as sotalol, is a non-selective beta-adrenergic receptor blocking agent with Class III antiarrhythmic properties [, , ]. It is used to treat irregular heart rhythms, particularly ventricular tachycardia and atrial fibrillation.

Relevance: (±)-MJ 1999 was studied alongside dexpropranolol for its effects on the daunomycin-induced arrhythmia in hamsters []. This study aimed to evaluate the influence of various antiarrhythmic drugs, including beta-adrenergic receptor blockers like (±)-MJ 1999, on this specific arrhythmia [].

Overview

Dexpropranolol is a chiral compound that serves as a beta-adrenergic antagonist, primarily used in the treatment of cardiovascular disorders. It is a stereoisomer of propranolol, which was one of the first medications developed for hypertension and anxiety management. Dexpropranolol has garnered attention due to its specific pharmacological effects and therapeutic applications, particularly in managing anxiety and certain types of tremors.

Source

Dexpropranolol is derived from propranolol, which was first synthesized in the 1960s. Propranolol itself is synthesized from 1-naphthol and isopropylamine, leading to the formation of various derivatives, including dexpropranolol. The compound is available in pharmaceutical formulations and is often used in clinical settings for its beta-blocking properties.

Classification

Dexpropranolol is classified as a non-selective beta-adrenergic blocker. It acts on both beta-1 and beta-2 adrenergic receptors, making it effective for various cardiovascular conditions. It is also categorized under the broader class of antihypertensive agents.

Synthesis Analysis

Methods

The synthesis of dexpropranolol typically follows a multi-step process involving the reaction of 1-naphthol with isopropylamine. Two primary synthetic routes are known:

  1. Direct Synthesis: This involves reacting 1-naphthol with isopropylamine under mild conditions to produce propranolol, which can then be resolved into its enantiomers, including dexpropranolol.
  2. Chiral Resolution: The racemic mixture of propranolol can be separated into its enantiomers using chiral chromatography or enzymatic methods.

Technical Details

In one method, propranolol is synthesized via a series of reactions that include:

  • Formation of an intermediate by reacting 1-bromo-3-(1-naphthyloxy)-2-propanol with isopropylamine.
  • Salification with hydrochloric acid to yield dexpropranolol hydrochloride .

The purity and yield of the synthesized product are typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Structure Analysis

Structure

Dexpropranolol has a complex molecular structure characterized by its chiral center. The chemical formula is C16H21NO2, and it possesses the following structural features:

  • A naphthalene ring system.
  • An isopropylamino group.
  • A hydroxyl group.

Data

The molecular weight of dexpropranolol is approximately 259.35 g/mol. Its melting point ranges from 163 to 164 degrees Celsius, indicating its solid-state stability at room temperature .

Chemical Reactions Analysis

Reactions

Dexpropranolol participates in various chemical reactions typical for beta-blockers:

  1. Esterification: Reaction with acyl chlorides can yield derivatives that may enhance solubility or alter pharmacokinetics.
  2. Alkylation: The introduction of alkyl groups can modify its biological activity and receptor affinity.

Technical Details

The synthesis often employs column chromatography for purification and characterization techniques such as mass spectrometry to confirm the structure of synthesized derivatives .

Mechanism of Action

Process

Dexpropranolol exerts its effects by blocking beta-adrenergic receptors, which inhibits the action of catecholamines like adrenaline. This leads to:

  • Decreased heart rate.
  • Reduced myocardial contractility.
  • Lowered blood pressure.

Data

The compound exhibits a high affinity for both beta-1 and beta-2 receptors, making it effective in treating conditions such as hypertension and anxiety disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in ethanol and slightly soluble in water.
  • Melting Point: 163-164 degrees Celsius.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases but generally inert under neutral conditions.

Relevant analyses often include HPLC for purity assessment and spectroscopic methods for structural confirmation .

Applications

Scientific Uses

Dexpropranolol has several applications in scientific research and clinical practice:

  1. Cardiovascular Treatment: Used to manage hypertension, arrhythmias, and angina.
  2. Anxiety Management: Effective in treating performance anxiety and other anxiety disorders.
  3. Research Applications: Investigated for its potential effects on various biological systems, including studies on oxidative stress and neuroprotective properties .
Introduction to Dexpropranolol: Stereochemical and Pharmacological Context

Definition and Chemical Classification of Dexpropranolol

Dexpropranolol is the (+)-dextrorotatory enantiomer of propranolol, chemically designated as (S)-1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol [4] [8]. This β-adrenergic receptor antagonist belongs to the aryloxyaminopropanol class of compounds characterized by a naphthalene ring system linked via an ether bond to a propanolamine side chain with a stereogenic center at the carbon bearing the secondary alcohol [8]. Its molecular formula is C₁₆H₂₁NO₂ with a molar mass of 259.35 g/mol [4]. Dexpropranolol exists as a single stereoisomer, contrasting with the racemic mixture (equal parts (R)- and (S)-enantiomers) that constitutes conventional propranolol hydrochloride [3] [8]. The absolute configuration of the chiral center determines its distinct pharmacological profile, with the (S)-enantiomer exhibiting significantly greater β-adrenergic receptor affinity than its (R)-counterpart [8].

Table 1: Chemical Characteristics of Dexpropranolol

PropertySpecification
IUPAC Name(S)-1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol
Molecular FormulaC₁₆H₂₁NO₂
Molar Mass259.35 g/mol
Stereochemical Designation(S)-enantiomer
Chiral CenterCarbon at position 2 of propanolamine chain
Structural ClassAryloxyaminopropanol β-adrenergic antagonist

Historical Development of Beta-Adrenergic Receptor Antagonists

The development of β-adrenergic antagonists represents a landmark achievement in cardiovascular pharmacology, originating from Sir James Black's foundational work in the late 1950s. Black's innovative strategy focused on reducing myocardial oxygen demand through β-receptor blockade rather than increasing coronary blood flow [5] [7]. This conceptual breakthrough led to the synthesis of dichloroisoproterenol (DCI) in 1958, the first compound demonstrating β-adrenergic blocking activity, though its clinical utility was limited by partial agonist activity (intrinsic sympathomimetic activity, ISA) [5] [8]. Subsequently, pronethalol was developed but withdrawn due to carcinogenicity concerns in animal models [8].

The pivotal advancement came with propranolol (AY-20694), patented in 1962 and approved medically in 1964 as the first clinically successful non-selective β-adrenoceptor antagonist [1] [13]. Propranolol's development was motivated by the need for a potent antagonist devoid of ISA and serious adverse effects [2] [7]. Its racemic nature (marketed as a 50:50 mixture of (R)- and (S)-enantiomers) became a focal point for pharmacological investigation, particularly after the elucidation of differential enantiomer activity. The isolation and study of dexpropranolol emerged from this research, providing crucial insights into stereochemical influences on β-blockade and membrane-stabilizing activity [3] [8]. The subsequent evolution of β-blockers progressed through three generations: 1) non-selective antagonists (e.g., propranolol, timolol); 2) β₁-selective antagonists (e.g., metoprolol, atenolol); and 3) vasodilating β-blockers with additional pharmacological actions (e.g., carvedilol, nebivolol) [5] [7]. Dexpropranolol played a key role in validating Ahlquist's receptor classification (1948) and Lands' β₁/β₂-subtype differentiation (1967) through stereospecific studies [5] [7] [8].

Table 2: Historical Milestones in Beta-Blocker Development

YearDevelopmentSignificance
1906Henry Dale identifies adrenaline receptorsFoundation for receptor theory [7]
1948Raymond Ahlquist proposes α/β receptor classificationTheoretical basis for β-blockade [5] [7]
1958Synthesis of dichloroisoproterenol (DCI)First β-adrenergic blocker (withdrawn due to ISA) [5] [8]
1962Patenting of propranololFirst clinically viable non-selective β-blocker [1] [13]
1964Medical approval of racemic propranololRevolutionized angina and hypertension treatment [1] [2]
1967Lands classifies β₁ and β₂ subtypesRational design of cardioselective blockers [5] [7]
1970sIsolation and study of dexpropranololDemonstrated stereochemical basis of β-blockade [3] [8]

Role of Stereochemistry in Beta-Blocker Efficacy: Dexpropranolol vs. Racemic Propranolol

The pharmacological activity of propranolol enantiomers exhibits profound stereoselectivity due to the chiral nature of β-adrenergic receptors. Dexpropranolol ((S)-propranolol) serves as the eutomer (pharmacologically active enantiomer) for β-adrenoceptor blockade, demonstrating approximately 100-fold greater binding affinity for β₁ and β₂ receptors compared to its (R)-antipode [8]. Molecular interaction studies reveal that dexpropranolol forms a three-point complementary binding with the receptor site: 1) ionic interaction between the protonated amino group and Asp113; 2) hydrogen bonding between the hydroxyl group and Asp113; and 3) hydrophobic interactions between the naphthalene ring and receptor residues (Tyr109, Phe289, Val292) [8]. This precise stereospecific alignment is disrupted in the (R)-enantiomer, resulting in significantly reduced β-blocking potency.

In contrast, the membrane-stabilizing (local anesthetic) activity of propranolol shows minimal stereoselectivity. A pivotal 1969 study demonstrated that dexpropranolol and racemic propranolol comparably improved exercise tolerance in angina patients, whereas the (R)-enantiomer (dexpropranolol's mirror image) exhibited negligible β-blocking effect despite possessing equivalent membrane-stabilizing properties [3]. This established that propranolol's antianginal efficacy primarily results from β-adrenergic receptor blockade rather than nonspecific membrane effects [3]. The differential activity profile is quantified by receptor binding studies showing dexpropranolol's Ki values of 1.3 nM (β₁) and 0.63 nM (β₂), compared to 525 nM at β₃ receptors [6].

Table 3: Stereochemical Influence on Pharmacological Properties

PropertyDexpropranolol ((S)-Enantiomer)(R)-EnantiomerRacemic Propranolol
β₁-Adrenoceptor BlockadeHigh affinity (Ki = 1.3 nM) [6]~100-fold lower affinity [8]Intermediate affinity
β₂-Adrenoceptor BlockadeHigh affinity (Ki = 0.63 nM) [6]~100-fold lower affinity [8]Intermediate affinity
Membrane Stabilizing ActivityEquivalent to (R)-enantiomer [3]Equivalent to (S)-enantiomer [3]Present
Antiarrhythmic ActionSpecific receptor-mediated effectsNonspecific effects [3]Combined mechanisms
Molecular BindingThree-point complementarity [8]Suboptimal alignment [8]---

These stereochemical distinctions have profound therapeutic implications. While racemic propranolol remains clinically valuable, dexpropranolol serves as an indispensable pharmacological tool for distinguishing receptor-mediated effects from nonspecific actions. Research applications include: 1) isolating β-adrenergic contributions to physiological processes; 2) characterizing stereoselective drug metabolism; and 3) developing enantioselective analytical methods [8]. The evolution of β-blocker design has progressively incorporated chiral considerations, leading to drugs like timolol and penbutolol that are therapeutically deployed as single enantiomers [8].

Properties

CAS Number

5051-22-9

Product Name

Dexpropranolol

IUPAC Name

(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

InChI

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/t14-/m1/s1

InChI Key

AQHHHDLHHXJYJD-CQSZACIVSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O

Synonyms

Anaprilin
Anapriline
Avlocardyl
AY 20694
AY-20694
AY20694
Betadren
Dexpropranolol
Dociton
Hydrochloride, Propranolol
Inderal
Obsidan
Obzidan
Propanolol
Propranolol
Propranolol Hydrochloride
Rexigen

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.